![molecular formula C17H21NO B3096968 Butyl[(3-phenoxyphenyl)methyl]amine CAS No. 129535-82-6](/img/structure/B3096968.png)
Butyl[(3-phenoxyphenyl)methyl]amine
Overview
Description
Butyl[(3-phenoxyphenyl)methyl]amine is a chemical compound with the molecular formula C17H21NO . It is an amine, which is a type of organic compound that contains a basic nitrogen atom with a lone pair . Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Molecular Structure Analysis
The molecular structure of amines is characterized by the presence of a nitrogen atom, which is sp3 hybridized . The hydrogens attached to an amine show up at 0.5-5.0 ppm in 1H NMR spectra . The hydrogens on carbons directly bonded to an amine typically appear at 2.3-3.0 ppm . These hydrogens are deshielded by the electron-withdrawing effects of nitrogen and appear downfield in an NMR spectra compared to alkane hydrogens .Chemical Reactions Analysis
Amines exhibit reactions typical of other simple alkyl amines, such as alkylation, acylation, and condensation with carbonyls . They can also form complexes with metal ions . Amines can be converted into alkenes by an elimination reaction, known as the Hofmann elimination .Physical And Chemical Properties Analysis
Amines have characteristic absorptions in the infrared spectrum in the 3300–3360 cm−1 region . The hydrogens attached to an amine show up at 0.5-5.0 ppm in 1H NMR spectra . The hydrogens on carbons directly bonded to an amine typically appear at 2.3-3.0 ppm .Scientific Research Applications
Polymer Solar Cells and Materials Science
Amine-based, alcohol-soluble fullerene derivatives demonstrated potential as acceptor and cathode interfacial materials in polymer solar cells, offering a simplified fabrication process and potential for high-efficiency organic/polymer solar cells due to high electron mobility (Menglan Lv et al., 2014).
Corrosion Protection
Amine derivative compounds were synthesized and evaluated as effective corrosion inhibitors for mild steel in HCl medium. Their protective effect depends on the substituent groups, with some derivatives achieving high inhibition efficiency, suggesting a potential for use in corrosion protection applications (Y. Boughoues et al., 2020).
Catalytic and Antimicrobial Activity
Synthesis of divalent metal(II) complexes with amine compounds for exploring their catalytic, thermal, and antimicrobial activities showed promising results. The study highlights the complexes' potential in oxidative C-C coupling reactions and their antimicrobial properties (M. Tümer et al., 2007).
Organic Synthesis and Reaction Study
The reaction of certain amines with methyl 2-(4-allyl-2-methoxyphenoxy)acetate in butanol was studied, leading to the formation of target amides and butyl esters. This research provides insights into amine reactivity and potential synthetic applications (I. Novakov et al., 2017).
Redox Activity and Bonding Studies
Investigations into the redox activity and π bonding of molybdenum(VI) complexes with tris(aminophenol) ligands reveal insights into ligand π orbital stabilization through bonding, offering a basis for developing advanced materials with tailored electronic properties (Travis Marshall-Roth & Seth N. Brown, 2015).
Antioxidant Development for Lubricants
A study synthesized amines/phenolic antioxidants for trimethylolpropane trioleate (TMPTO) base oil, exploring their effects on thermo-oxidative degradation. This research suggests that specific amine-phenol combinations can significantly enhance the oxidative stability of lubricants, demonstrating the value of such additives in industrial applications (W. Zhan et al., 2019).
Safety and Hazards
properties
IUPAC Name |
N-[(3-phenoxyphenyl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-2-3-12-18-14-15-8-7-11-17(13-15)19-16-9-5-4-6-10-16/h4-11,13,18H,2-3,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGDVVIXTLWDPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=CC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



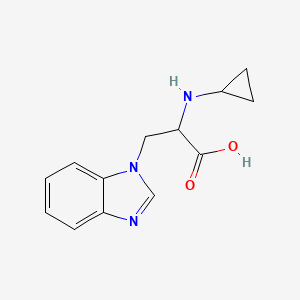
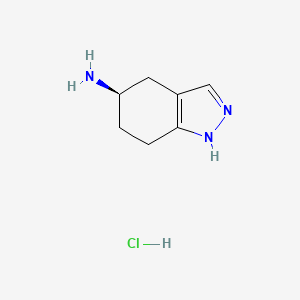
![2-(4-methylphenyl)-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B3096913.png)

![1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B3096921.png)
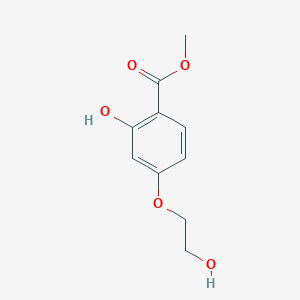
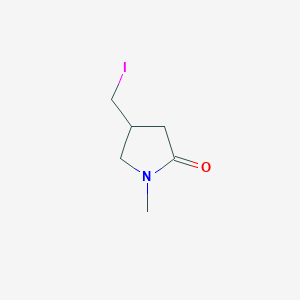
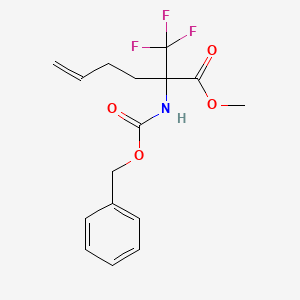
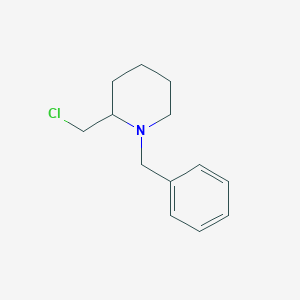
![[1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]amine hydrochloride](/img/structure/B3096946.png)
![(R)-N-(1-(3-(benzyloxy)-2-hydroxypropyl)-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-1H-indol-5-yl)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamide](/img/structure/B3096953.png)
amine](/img/structure/B3096965.png)
amine](/img/structure/B3096973.png)
![5,5-Bis(3,7-dimethyloctyl)dithieno[3,2-b:3',2'-e]pyran](/img/structure/B3096980.png)